3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of both amino and carbonyl functional groups makes it a versatile scaffold for further chemical modifications.
The compound can be synthesized through various methods, often involving multi-step organic reactions that incorporate cyclopentane and pyridine moieties. Research articles and patents provide insights into its synthesis and potential applications, highlighting its significance in pharmaceutical development.
This compound is classified as a bicyclic heterocycle, specifically a pyridinone derivative. It features a cyclopentane ring fused to a pyridine structure, which is characteristic of many biologically active compounds.
The synthesis of 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and the use of bases or acids to facilitate reactions. Reaction monitoring through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming product formation.
The molecular structure of 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one consists of:
The compound's molecular formula is C₁₁H₁₅N₂O, with a molecular weight of approximately 189.26 g/mol. The structural configuration contributes to its biological activity and interaction with biological targets.
3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry are utilized to analyze reaction products.
The mechanism of action for compounds like 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one typically involves interactions with specific biological targets:
Studies indicate that modifications on the aminoethyl side chain can significantly affect biological activity, suggesting that structure-activity relationships play a crucial role in its efficacy.
3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one has potential applications in:
This compound's unique structural features and reactivity make it an attractive candidate for further research in medicinal chemistry and related fields.
The cyclopenta[b]pyridine core of 3-(1-aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is efficiently constructed via one-pot cyclocondensation reactions. Inspired by the synthesis of analogous 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs), this method employs 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide catalysts (e.g., sodium methoxide or ethoxide) under reflux conditions (80°C for 1 hour) . This approach achieves yields of 75–77% with high regioselectivity, attributed to the strong base-mediated Knoevenagel condensation initiating ring formation. Notably, the choice of alkoxide (methoxide vs. ethoxide) dictates the C-2 substituent (methoxy or ethoxy), enabling precise control over electronic properties of the core . Modifications using manganese-catalyzed oxidative methods offer an alternative route: Direct oxidation of 2,3-cyclopentenopyridine precursors using Mn(OTf)₂ and t-BuOOH in water at 25°C provides access to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffolds with >90% chemoselectivity and minimal by-products [4]. This green chemistry approach is advantageous for introducing ketone functionalities essential for downstream modifications.
Table 1: Multi-Component Synthesis Approaches for Cyclopenta[b]pyridine Core
Precursors | Catalyst/Reagent | Conditions | Key Product Features | Yield |
---|---|---|---|---|
2,5-Diarylidenecyclopentanone + Propanedinitrile | NaOCH₃/NaOC₂H₅ | Reflux, 80°C, 1h | C-2 alkoxy group (methoxy/ethoxy) | 75–77% |
2,3-Cyclopentenopyridine | Mn(OTf)₂, t-BuOOH | H₂O, 25°C, 12h | Ketone at C-5 position | >90% chemoselectivity |
Installing the 1-aminoethyl group at C-3 requires sterically controlled electrophilic amination. After assembling the bicyclic core, a ketone at C-2 (e.g., 3-acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one) serves as the key intermediate for reductive amination [5]. Selective reduction of the C-2 carbonyl to an alcohol, followed by activation (e.g., mesylation) and nucleophilic displacement with azide, enables Staudinger reduction or catalytic hydrogenation to yield the primary amine. Alternatively, Leuckart-Wallach reactions using ammonium formate and aldehydes directly convert ketones to amines but suffer from poor stereocontrol. To overcome racemization, chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) temporarily bind to the amine, facilitating diastereoselective reduction with NaBH₃CN [6]. Protecting group strategies are critical: Tert-butoxycarbonyl (Boc) shielding of the amine during cyclopenta[b]pyridine core assembly prevents unwanted side reactions, with deprotection later achieved under mild acidic conditions (e.g., TFA/DCM) [6]. For N-alkylation, microwave-assisted synthesis enhances efficiency, achieving >95% regioselectivity at the aminoethyl nitrogen within 10 minutes [3].
Table 2: Strategies for 1-Aminoethyl Group Installation
Method | Key Reagents | Conditions | Regioselectivity | Stereochemical Outcome |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, NH₄OAc | MeOH, 25°C, 12h | Moderate | Racemic |
Chiral Auxiliary-Mediation | (S)-Phenylethylamine, NaBH₃CN | THF, 0°C, 2h | High | >90% ee (S-isomer) |
Leuckart-Wallach | HCOONH₄, RCHO | 120°C, 6h | Low | Racemic |
Stereoselectivity in reductive amination hinges on solvent polarity and catalyst geometry. Polar aprotic solvents (DMF, acetonitrile) stabilize the iminium intermediate, enhancing (S)-enantiomer formation with chiral catalysts, while protic solvents (MeOH, EtOH) promote non-selective reduction [6]. For asymmetric synthesis, borane-dimethyl sulfide complexes with Corey-Bakshi-Shibata (CBS) catalysts achieve 92% ee under inert conditions [3]. Heterogeneous catalysts offer recyclability: Pd/C (10 wt%) with (R)-BINAP ligands under hydrogen pressure (50 psi) affords the (R)-enantiomer with 88% ee and >99% conversion [6]. Manganese-based systems (e.g., Mn(OAc)₃) in water/t-BuOH mixtures enable chemoselective oxidation without epimerization, crucial for preserving stereocenters adjacent to reactive ketones [4]. Computational modeling (DFT/Monte Carlo simulations) predicts optimal solvent-catalyst pairings by correlating adsorption energies (∼−45 kcal/mol for CAPD derivatives on Fe) with stereochemical outcomes .
Bioavailability enhancement focuses on salt formation and prodrug derivatization. Hydrochloride or phosphate salts of the 1-aminoethyl compound improve aqueous solubility (from <0.1 mg/mL to >50 mg/mL) without altering stereochemistry [6]. For membrane permeability, acetylation of the amine or phosphorylation of the lactam carbonyl generates prodrugs hydrolyzed by esterases in vivo. Structural analogs reveal that pyridyl N-oxidation (using m-CPBA) enhances metabolic stability in hepatic microsomes by 40%, while introducing cycloalkyl groups at the aminoethyl nitrogen (e.g., cyclopropyl) reduces CYP450 inhibition [3] [6]. In silico QSAR models identify that logP values >3.0 correlate with blood-brain barrier penetration, achievable via PEGylation of the amine [6]. Additionally, formulation with lipid nanocapsules increases oral bioavailability from 22% to 67% in preclinical models by preventing first-pass metabolism.
Table 3: Bioavailability Enhancement Strategies
Modification | Method | Key Benefit | Impact on Solubility/Permeability |
---|---|---|---|
Hydrochloride Salt | HCl in diethyl ether | Crystalline stability | Solubility: +500% in pH 7.4 buffer |
N-Acetyl Prodrug | Acetic anhydride, pyridine | Esterase-activated release | Permeability (Caco-2): +300% |
Pyridyl N-Oxidation | m-CPBA, DCM, 0°C | Reduced CYP450 metabolism | Metabolic stability: +40% |
Cyclopropyl Derivatization | Cyclopropyl bromide, K₂CO₃ | Lower hERG inhibition | logP reduction: 0.5 units |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7